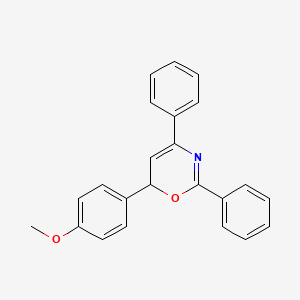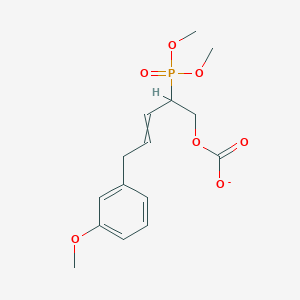
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphosphoryl group, a methoxyphenyl group, and a pent-3-en-1-yl carbonate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate typically involves multi-step organic reactions. One common approach is to start with the appropriate phenyl and phosphoric acid derivatives, followed by a series of esterification and alkylation reactions. The reaction conditions often require the use of catalysts, such as Rhodium (III) complexes, and may involve hydrazine-directed C–H functionalization pathways .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in an industrial setting.
化学反応の分析
Types of Reactions
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
科学的研究の応用
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies or as a potential drug candidate.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism by which 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate exerts its effects depends on its interactions at the molecular level. It may target specific enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context of its use.
類似化合物との比較
Similar Compounds
- 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl acetate
- 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl ether
Uniqueness
What sets 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate apart from similar compounds is its carbonate moiety, which can impart different chemical reactivity and biological activity compared to acetates or ethers. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
特性
CAS番号 |
820233-29-2 |
|---|---|
分子式 |
C15H20O7P- |
分子量 |
343.29 g/mol |
IUPAC名 |
[2-dimethoxyphosphoryl-5-(3-methoxyphenyl)pent-3-enyl] carbonate |
InChI |
InChI=1S/C15H21O7P/c1-19-13-8-4-6-12(10-13)7-5-9-14(11-22-15(16)17)23(18,20-2)21-3/h4-6,8-10,14H,7,11H2,1-3H3,(H,16,17)/p-1 |
InChIキー |
XCQQUCDMMGTXCC-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=CC(=C1)CC=CC(COC(=O)[O-])P(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


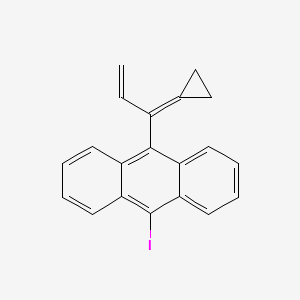
![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
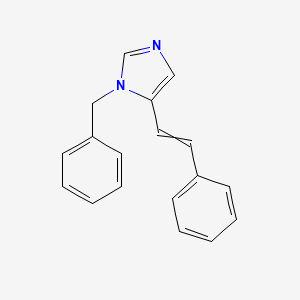
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)

![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
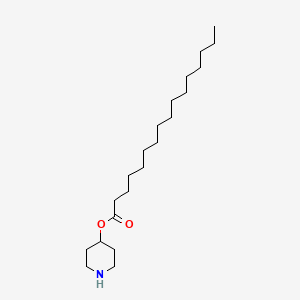
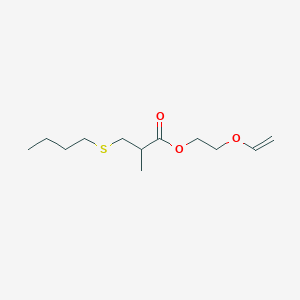
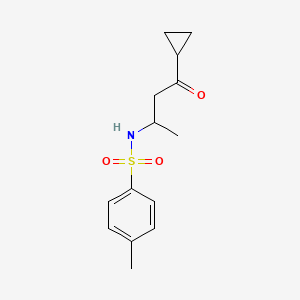
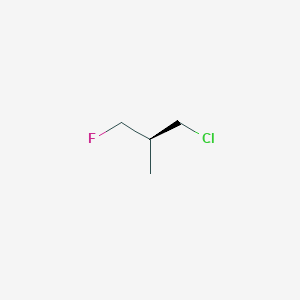
![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
